Benzyl benzenesulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

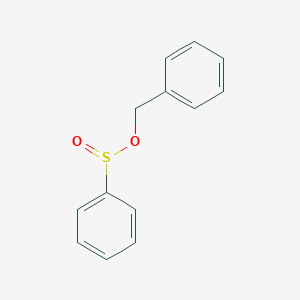

Benzyl benzenesulfinate is an organosulfur compound that features a benzyl group attached to a benzenesulfinate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl benzenesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium benzenesulfinate under basic conditions. The reaction typically proceeds as follows:

C6H5SO2Na+C6H5CH2Cl→C6H5SO2CH2C6H5

Actividad Biológica

Benzyl benzenesulfinate is an aromatic sulfonate compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a benzenesulfinate moiety. Its polar nature allows it to interact with various biological targets, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound is used in biochemical studies to investigate enzyme activities and protein interactions, which are essential for understanding metabolic pathways and cellular functions.

- Ionic Interactions : Due to its strong polarity, this compound interacts with biological systems through ionic interactions, influencing various biochemical reactions.

- Biochemical Pathways : The compound participates in diverse biochemical pathways due to its reactivity, contributing to its potential therapeutic effects.

Biological Applications

This compound has several notable applications in biological research and medicine:

- Antimicrobial Activity : Studies have shown that derivatives of sulfonate compounds exhibit significant antimicrobial properties. For instance, certain derivatives have been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus .

- Anti-inflammatory Effects : Research indicates that some benzene sulfonamide derivatives possess anti-inflammatory properties, inhibiting carrageenan-induced edema in animal models .

- Potential Therapeutic Properties : The derivatives of this compound are explored for their potential therapeutic benefits in treating various diseases due to their interaction with biological targets.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of several benzene sulfonamide derivatives, including those related to this compound. The findings revealed that specific compounds exhibited potent activity against E. coli and S. aureus, with the most active compound showing an MIC of 6.63 mg/mL against S. aureus .

Case Study 2: Enzyme Interaction Studies

In biochemical studies, this compound has been utilized to probe enzyme activities. For example, it was employed to investigate the inhibition of bacterial RNA polymerase, demonstrating significant inhibitory effects on transcription processes essential for bacterial growth .

Table 1: Antimicrobial Activity of Benzene Sulfonamide Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | P. aeruginosa | 6.67 |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

| 4f | B. subtilis | 6.63 |

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Inhibits edema in animal models |

| Enzyme inhibition | Impacts transcription in bacteria |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzyl benzenesulfinate serves as a crucial reagent in organic synthesis. Its utility arises from its ability to participate in various chemical reactions, including:

- Synthesis of Sulfonamides : this compound is used in the synthesis of sulfonamides, which are essential intermediates in drug development. These compounds exhibit antibacterial properties and are widely used in pharmaceuticals .

- Formation of Organosulfur Compounds : It acts as a building block for synthesizing valuable organosulfur compounds through S–S, N–S, and C–S bond formation reactions . This includes the production of thiosulfonates and sulfones, which have diverse applications in medicinal chemistry.

Biological Applications

The biological relevance of this compound has been explored through various studies:

- Enzyme Activity Studies : Researchers utilize this compound to investigate enzyme activities and protein interactions. Its sulfonate group can form ionic interactions with positively charged sites on proteins, influencing their function .

- Therapeutic Potential : Derivatives of this compound are being explored for their potential therapeutic properties. For instance, certain sulfinates have shown promise as antiradiation drugs with low toxicity .

Industrial Applications

In industrial settings, this compound finds applications in the production of:

- Surfactants and Detergents : The compound is employed in manufacturing detergents and surfactants due to its surface-active properties. It can enhance cleaning efficiency while being less toxic than traditional surfactants .

- Chemical Intermediates : It serves as an intermediate in the synthesis of various industrial chemicals, contributing to the formulation of products across multiple sectors.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the efficiency of this compound in synthesizing various sulfonamides through nucleophilic substitution reactions. The process yielded high purity products suitable for pharmaceutical applications.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme kinetics showed that this compound could modulate enzyme activity significantly. This has implications for drug design where enzyme inhibition is desired.

Propiedades

IUPAC Name |

benzyl benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-16(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSQMEFZVYAYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.